molecular formula C11H10N4 B1480766 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098050-31-6

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1480766
CAS RN: 2098050-31-6
M. Wt: 198.22 g/mol
InChI Key: YPLQRFWJASHKJJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile (EPPC) is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research. EPPC is a nitrogen-containing heterocycle, which is a type of organic compound that contains a ring of atoms with at least one atom of a different element. EPPC has been found to have a wide range of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Crystal Structure and Reactivity : The crystal structure of a derivative of this compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography. This research also proposed a reaction mechanism for its interaction with unsaturated carbonyl compounds, providing valuable insights into its reactivity and potential applications in synthetic chemistry (Liu, Chen, Sun, & Wu, 2013).

  • Synthesis and Molecular Structure : Another study focused on the synthesis and structure of 1-ethyl-2-oxo-1,2-dihydrodipyrido[1,2-b:3',2'-d]pyrazole-3-carbonitrile. This research provided insights into the planarity of the pyrazole and pyridine rings in the compound's skeleton, which is crucial for understanding its chemical properties and potential applications (Kakehi, Kitajima, Ito, & Takusagawa, 1995).

  • Novel Compound Synthesis : A study in 2017 reported the synthesis of novel compounds like 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, which involved a derivative of the target compound. This research adds to the growing body of knowledge on the synthetic versatility of pyrazole-carbonitrile compounds (Khalifa, Al-Omar, & Ali, 2017).

  • Heterocyclic Synthesis Applications : Another relevant study includes the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives from a related compound, 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazole-4-carbonitrile. This research provides a deeper understanding of the use of pyrazole-carbonitriles in heterocyclic synthesis (Harb, Abbas, & Mostafa, 2005).

properties

IUPAC Name

2-ethyl-5-pyridin-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-9(8-12)7-11(14-15)10-5-3-4-6-13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLQRFWJASHKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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